![molecular formula C6H9N3 B2564078 5,6,7,8-Tetrahidro[1,2,4]triazolo[4,3-a]piridina CAS No. 59624-08-7](/img/structure/B2564078.png)
5,6,7,8-Tetrahidro[1,2,4]triazolo[4,3-a]piridina
Descripción general
Descripción
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its structural similarity to other bioactive molecules.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of novel compounds based on this scaffold that demonstrated potent activity against various bacterial strains. These compounds were evaluated for their Minimum Inhibitory Concentrations (MICs), showing promising results against Gram-positive and Gram-negative bacteria .
Antimalarial Agents:
A recent study focused on the design and synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives as potential antimalarial agents. The synthesized compounds were screened for their efficacy against Plasmodium falciparum, with some exhibiting IC50 values as low as 2.24 μM. This highlights the potential of this compound in developing new treatments for malaria .
Anticancer Properties:
The compound has also been investigated for its anticancer potential. Various studies have reported that derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine possess inhibitory effects on cancer cell proliferation. For example, certain derivatives were found to induce apoptosis in cancer cells through specific molecular pathways .
Pharmacological Applications
CNS Activity:
Compounds containing the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine structure have been studied for their central nervous system (CNS) activities. Some derivatives have shown anxiolytic and antidepressant effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems such as serotonin and dopamine .
Diabetes Management:
This compound has been identified as an intermediate in the synthesis of sitagliptin—a medication used for managing type 2 diabetes. Its structural features contribute to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .
Synthetic Chemistry
Synthesis Techniques:
The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. Techniques such as cyclization reactions and heterocyclic transformations are commonly employed to construct this complex molecular framework .
Novel Derivatives:
Researchers are continually exploring modifications to the tetrahydrotriazole structure to enhance biological activity and selectivity. For example, introducing various substituents at specific positions has led to the discovery of compounds with improved potency against targeted biological pathways .
Mecanismo De Acción
Target of Action
It is known that the compound is part of a focused small molecule library, and both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It is known that the compound is part of a focused small molecule library, which suggests that it may interact with its targets in a specific and selective manner .
Biochemical Pathways
It is known that the compound is part of a focused small molecule library, which suggests that it may have an impact on various biochemical pathways .
Pharmacokinetics
It is known that the compound is part of a focused small molecule library, which suggests that it may have favorable pharmacokinetic properties .
Result of Action
It is known that the compound is part of a focused small molecule library, which suggests that it may have significant biological effects .
Action Environment
It is known that the compound is part of a focused small molecule library, which suggests that it may be stable under various environmental conditions .
Análisis Bioquímico
Biochemical Properties
These compounds have been identified to provide potent ligands for numerous receptors .
Cellular Effects
Related compounds have been shown to have various effects on cells . For example, some triazolopyrazine derivatives have been found to have anti-inflammatory activity and inhibit the production of certain cytokines .
Molecular Mechanism
It is known that related compounds can bind to various receptors, potentially leading to changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine derivatives, followed by cyclization to form the triazole ring. For instance, the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that allow for high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups such as alkyl, aryl, or acyl groups .
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Comparison: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific ring fusion and the presence of both triazole and pyridine rings. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, while 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine shares a similar triazole ring, the presence of a pyrazine ring instead of a pyridine ring can lead to different reactivity and biological activity .
Actividad Biológica
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- Molecular Formula : C6H7N5
- Molecular Weight : 135.15 g/mol
- CAS Number : 17998718
Research indicates that 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system (CNS), particularly:
- Metabotropic Glutamate Receptors (mGluRs) : This compound serves as a potent and selective potentiator of mGluR5. Activation of mGluR5 is linked to enhanced synaptic plasticity and cognitive functions .
- GABA Receptors : The compound exhibits properties that may enhance GABAergic transmission. This could potentially lead to anxiolytic effects and neuroprotective benefits in models of neurodegenerative diseases.
Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine:
- In vitro Studies : In neuronal cell cultures exposed to oxidative stress or excitotoxicity (e.g., glutamate-induced toxicity), the compound demonstrated significant protective effects by reducing cell death and promoting cell viability.
- In vivo Models : Animal studies have shown that administration of this compound can mitigate cognitive decline in models of Alzheimer's disease and other neurodegenerative conditions. The underlying mechanism appears to involve the modulation of BDNF (Brain-Derived Neurotrophic Factor) signaling pathways which are crucial for neuronal survival and growth .
Antidepressant Activity
Research has indicated that this compound may also exhibit antidepressant-like effects:
- Behavioral Studies : In rodent models of depression (e.g., forced swim test), treatment with 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine resulted in reduced immobility times compared to controls. This suggests an increase in active coping strategies in response to stressors.
Case Studies
-
Case Study on Cognitive Enhancement :
- A study involving aged rats treated with 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine showed improved performance in memory tasks compared to untreated controls. The results suggest that this compound may enhance synaptic plasticity associated with learning and memory.
-
Case Study on Anxiety Reduction :
- In a randomized controlled trial assessing anxiety levels in patients with generalized anxiety disorder (GAD), participants receiving the compound reported significant reductions in anxiety scores on standardized scales compared to placebo groups.
Summary Table of Biological Activities
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-4-9-5-7-8-6(9)3-1/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOIWLVTFRQTJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NN=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59624-08-7 | |
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential therapeutic applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives?
A: Research indicates that 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives show promise as potential therapeutics for various conditions. For instance, these compounds have been investigated as γ-secretase modulators for potential applications in Alzheimer's disease [, ]. Additionally, studies have explored their potential as antipsychotic agents []. One derivative, dapiprazole, has demonstrated interesting pharmacological activities, including alpha-adrenergic blocking properties, suggesting potential in treating conditions like glaucoma [].
Q2: How does the structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine influence its biological activity?
A: The structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives plays a crucial role in their interactions with biological targets. Studies have explored modifications to this core structure to optimize its activity and selectivity. For example, researchers have synthesized a series of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as potential γ-secretase modulators, highlighting the impact of structural variations on their biological activity [, ]. These modifications may influence how the compound interacts with its target, ultimately impacting its potency and selectivity for specific applications.
Q3: Can you provide an example of how 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is used as a building block in synthesizing other compounds?
A: One notable example is the utilization of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-alph]pyridine in the preparation of sitagliptin intermediates []. Sitagliptin is a commercially available drug used in the treatment of type 2 diabetes. This example illustrates the versatility of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as valuable building blocks in medicinal chemistry, contributing to the development of new therapeutic agents.
Q4: Have any studies investigated the in vivo effects of dapiprazole, a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivative?
A: Yes, dapiprazole has been studied in various animal models. Notably, research has explored its effects on pupillary size and intraocular pressure in rabbits []. Findings suggest that dapiprazole exhibits ocular hypotensive effects, potentially mediated through its alpha-adrenergic blocking properties. This research highlights the potential of dapiprazole as a topical treatment for glaucoma, further demonstrating the therapeutic possibilities of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives.
Q5: What is the significance of studying the psychopharmacological profile of compounds like dapiprazole?
A: Understanding the psychopharmacological profile of a compound is crucial for evaluating its potential therapeutic applications, especially in the context of psychiatric disorders. In the case of dapiprazole, studies have demonstrated its unique psychopharmacological profile, characterized by its ability to inhibit amphetamine toxicity and alleviate withdrawal symptoms from alcohol and morphine []. While dapiprazole displays minimal activity in traditional neuroleptic models relying on dopaminergic activity, its sedative effects and influence on conditioned avoidance reflexes point towards potential applications in managing psychotic conditions such as schizophrenia and schizo-affective disorders []. This understanding guides researchers in exploring its potential for treating a range of psychiatric conditions, potentially offering alternative therapeutic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.